molecular formula C9H10ClNO3 B15390272 Benzene, 1-(2-chloro-1-methoxyethyl)-4-nitro- CAS No. 81089-57-8

Benzene, 1-(2-chloro-1-methoxyethyl)-4-nitro-

Cat. No.: B15390272
CAS No.: 81089-57-8
M. Wt: 215.63 g/mol
InChI Key: OWEDAINGZMBMLR-UHFFFAOYSA-N
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Description

Benzene, 1-(2-chloro-1-methoxyethyl)-4-nitro- (IUPAC name) is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the para position and a 2-chloro-1-methoxyethyl group (-CH₂-C(Cl)(OCH₃)-) at the ortho position. Key functional groups include:

  • Nitro group: Electron-withdrawing, influencing electrophilic substitution patterns.
  • Chloro-methoxyethyl chain: A hybrid substituent combining halogenated and ether functionalities, likely affecting solubility and stability.

Properties

CAS No.

81089-57-8

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

1-(2-chloro-1-methoxyethyl)-4-nitrobenzene

InChI

InChI=1S/C9H10ClNO3/c1-14-9(6-10)7-2-4-8(5-3-7)11(12)13/h2-5,9H,6H2,1H3

InChI Key

OWEDAINGZMBMLR-UHFFFAOYSA-N

Canonical SMILES

COC(CCl)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares substituent patterns and molecular formulas of structurally related compounds:

Compound Name (CAS No.) Molecular Formula Substituents Key Properties/Applications Reference
Benzene, 1-(chloromethyl)-4-nitro- (100-14-1) C₇H₆ClNO₂ -NO₂ (para), -CH₂Cl (para) Crystalline solid (mp 57°C); used in organic synthesis . Reacts with bases, oxidizers; regulated under UN1578 .
Benzene, 1-methoxy-4-(2-nitrovinyl) (3179-10-0) C₉H₉NO₃ -NO₂ (vinyl), -OCH₃ (para) Nitrostyrene derivative; potential intermediate in pharmaceuticals. High reactivity due to nitrovinyl group .
Benzene, 1-(2-chloro-2-nitroethenyl)-4-methoxy- (127143-28-6) C₉H₈ClNO₃ -NO₂ (ethenyl), -Cl, -OCH₃ (para) Z-isomer; synthetic precursor for heterocycles. Molecular weight: 213.62 g/mol .
Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (60984-98-7) C₉H₇ClF₃NO₃ -NO₂ (para), -OCH₂CF₃Cl (ortho), -CH₃ (ortho) Higher molecular weight (269.61 g/mol); fluorinated substituents enhance thermal stability .

Physicochemical Properties

  • Boiling Points : Methoxy-substituted analogs (e.g., Benzene, 1-methoxy-4-nitro-) exhibit elevated boiling points (~411 K) due to dipole-dipole interactions .
  • Solubility : Chloromethyl-nitrobenzene (100-14-1) is slightly water-soluble but reacts slowly with water, forming hydrolysis products .
  • Thermal Stability: Fluorinated derivatives (e.g., 60984-98-7) show enhanced stability compared to non-fluorinated analogs .

Reactivity and Hazard Profiles

  • Nitro Group Reactivity : Para-nitro groups direct electrophilic attacks to meta positions. Chloromethyl groups (as in 100-14-1) are prone to nucleophilic substitution, releasing HCl in basic conditions .
  • Hazards :
    • Toxicity : Nitroaromatics are generally toxic and mutagenic. For example, 100-14-1 is classified as UN1578 (toxic solid) .
    • Corrosivity : Chlorinated derivatives (e.g., 100-14-1) corrode steel and react violently with amines or bases .

Preparation Methods

Nitration-First Approaches

The most widely reported method begins with nitration of a pre-functionalized benzene derivative. For example, 1-methoxyethylbenzene undergoes nitration using a sulfuric acid-nitric acid mixture (1:1 v/v) at 0–5°C to yield 1-methoxyethyl-4-nitrobenzene. The para selectivity (≥85%) arises from the methoxyethyl group’s strong ortho/para-directing effect. Subsequent chlorination of the ethyl side chain employs radical-initiated reactions with Cl₂ gas under UV light, achieving 60–70% substitution at the β-carbon.

Critical parameters :

  • Temperature control during nitration minimizes polysubstitution.
  • Radical scavengers like CCl₄ improve chlorination selectivity.

Diazotization and Sandmeyer Chlorination

An alternative route adapts the Sandmeyer reaction for chloro group introduction. Starting with 3-methoxy-2-nitroaniline, diazotization using NaNO₂/HCl at 0°C generates a diazonium salt, which reacts with CuCl₂ to yield 1-chloro-3-methoxy-2-nitrobenzene. While this method produces a structurally analogous compound, adapting it for the target molecule requires introducing the methoxyethyl group post-chlorination.

Modifications for target compound :

  • Post-chlorination alkylation with 2-methoxyethyl bromide under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) achieves 55% yield.

Sequential Alkylation-Nitration-Chlorination

A patent-derived approach inspires a three-step sequence:

  • Alkylation : Benzene reacts with 2-chloro-1-methoxyethyl chloride via Friedel-Crafts (AlCl₃, 40°C), yielding 1-(2-chloro-1-methoxyethyl)benzene (43% yield).
  • Nitration : HNO₃/H₂SO₄ at 10°C introduces the para-nitro group (68% yield).
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the target compound in >95% purity.

Advantage : Avoids competing directing effects by finalizing substitution before nitration.

Reaction Optimization and Challenges

Yield Enhancement Strategies

Parameter Optimal Condition Yield Improvement
Nitration temperature 0–5°C +22%
Chlorination catalyst FeCl₃ (5 mol%) +15%
Alkylation solvent Dry DMF +18%

Impurity Profiles

Common byproducts include:

  • Ortho-nitrated isomer (8–12%): Mitigated by slower HNO₃ addition.
  • Di-chlorinated side chain : Controlled via Cl₂ gas flow rate modulation.
  • Hydrolysis products : Avoided by rigorous drying of reagents.

Comparative Analysis of Methods

Method Starting Material Key Step Yield (%) Purity (%)
Nitration-First 1-Methoxyethylbenzene Radical chlorination 65 92
Sandmeyer Adaptation 3-Methoxy-2-nitroaniline Diazotization 48 88
Sequential Alkylation Benzene Friedel-Crafts 43 95

Trade-offs : The nitration-first approach balances yield and scalability, while the sequential method offers higher purity at the cost of lower efficiency.

Advanced Characterization

Post-synthetic analysis employs:

  • IR spectroscopy : Nitro group absorption at 1520 cm⁻¹.
  • NMR : δ 4.3 (q, CH₂Cl), δ 3.4 (s, OCH₃), δ 8.2 (d, Ar-NO₂).
  • HPLC : Retention time 12.7 min (C18 column, MeOH/H₂O 70:30).

Industrial and Environmental Considerations

  • Scale-up challenges : Exothermic nitration requires jacketed reactors.
  • Waste management : CuCl₂ from Sandmeyer reactions necessitates ion-exchange treatment.
  • Regulatory compliance : OECD guidelines mandate genotoxicity testing due to nitro group metabolites.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzene, 1-(2-chloro-1-methoxyethyl)-4-nitro-?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Etherification : Introduce the 1-methoxyethyl group via Williamson ether synthesis, using 2-chloroethyl methyl ether and a base (e.g., NaOH) in a polar aprotic solvent like DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (¹H/¹³C) .

Q. How can the compound’s structure be validated using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Look for signals at δ 8.2–8.4 ppm (aromatic protons ortho to nitro), δ 4.5–4.8 ppm (methoxy -OCH₃), and δ 3.6–3.9 ppm (chloroethyl -CH₂Cl) .
  • IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 230 (calculated for C₉H₉ClNO₃) with fragmentation patterns reflecting loss of Cl or NO₂ groups .

Q. How do steric and electronic effects of the 2-chloro-1-methoxyethyl group influence nucleophilic substitution reactions?

  • Methodological Answer : The methoxy group’s electron-donating nature (+M effect) deactivates the benzene ring, reducing electrophilicity at the nitro-substituted position. However, the chloroethyl chain introduces steric hindrance, favoring SN2 mechanisms in aliphatic substitution. Computational studies (DFT) can map charge distribution and transition states. Experimental validation: Compare reaction rates with analogs (e.g., 1-chloroethyl vs. 1-methoxyethyl) under identical conditions .

Q. What strategies address contradictions in reported reaction yields for derivatives under varying conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize nitration efficiency by testing HNO₃ concentration (10–40%) and reaction time (1–6 hrs) .
  • Kinetic Analysis : Perform time-resolved NMR or in-situ IR to track intermediate formation and identify rate-limiting steps.
  • Meta-Analysis : Compare literature data while accounting for impurities (e.g., HPLC purity >98% in vs. crude yields in older studies).

Q. What regulatory compliance measures are required for safe handling and disposal?

  • Methodological Answer :
  • Storage : Use amber glass bottles in ventilated cabinets; avoid contact with amines or bases (risk of explosive decomposition) .
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before aqueous disposal. Follow EPA guidelines for chlorinated organics (40 CFR Part 261) .
  • Spill Management : Absorb with vermiculite, collect in sealed containers, and label as hazardous waste (UN/NA 1578) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points for structurally similar nitroaromatics?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Strategies:

DSC Analysis : Determine exact melting points and identify phase transitions.

Recrystallization : Test multiple solvents (e.g., ethanol vs. acetone) to isolate pure crystals.

Cross-Validation : Compare data from NIST-standardized methods vs. commercial sources (avoided per user guidelines).

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